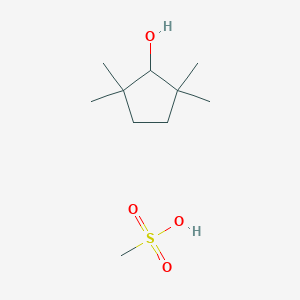
Methanesulfonic acid;2,2,5,5-tetramethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;2,2,5,5-tetramethylcyclopentan-1-ol is a compound that combines the properties of methanesulfonic acid and 2,2,5,5-tetramethylcyclopentan-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and ability to dissolve a wide range of metal salts . 2,2,5,5-Tetramethylcyclopentan-1-ol is a cyclopentanol derivative with the molecular formula C₉H₁₈O, characterized by its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethylsulfide using oxygen from the air or chlorine . Another method involves the direct reaction between methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator .
2,2,5,5-Tetramethylcyclopentan-1-ol can be prepared through various organic synthesis methods, including the reduction of corresponding ketones or aldehydes .
Industrial Production Methods
The industrial production of methanesulfonic acid involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . This method is employed by companies like BASF to produce high-purity methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonates.
Reduction: It can be reduced to form methanethiol.
Substitution: Methanesulfonic acid can participate in substitution reactions to form esters and salts.
2,2,5,5-Tetramethylcyclopentan-1-ol can undergo:
Oxidation: To form corresponding ketones or aldehydes.
Reduction: To form hydrocarbons.
Substitution: To form various derivatives.
Common Reagents and Conditions
Common reagents for methanesulfonic acid reactions include oxidizing agents like chlorine and nitric acid, and reducing agents like hydrogen . For 2,2,5,5-tetramethylcyclopentan-1-ol, common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from methanesulfonic acid reactions include methanesulfonates and methanethiol . For 2,2,5,5-tetramethylcyclopentan-1-ol, the major products include ketones, aldehydes, and various substituted derivatives .
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions . It is also employed in biodiesel production, electrochemical applications like electrodeposition of tin-lead solder, and redox flow batteries . Additionally, it is used in extractive metallurgy and lithium-ion battery recycling .
2,2,5,5-Tetramethylcyclopentan-1-ol finds applications in organic synthesis as an intermediate for the preparation of various compounds . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients .
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to act as a catalyst in various chemical reactions . It targets molecular pathways involving protonation and deprotonation reactions .
2,2,5,5-Tetramethylcyclopentan-1-ol acts through its hydroxyl group, which can participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Methanesulfonic acid is similar to other sulfonic acids like p-toluenesulfonic acid (PTSA), but it is unique due to its liquid state and high solubility in water . Similar compounds include:
p-Toluenesulfonic acid (PTSA): A solid sulfonic acid with similar acidity.
Ethanesulfonic acid: Another sulfonic acid with similar properties.
2,2,5,5-Tetramethylcyclopentan-1-ol is unique due to its tetramethyl-substituted cyclopentanol structure . Similar compounds include:
Cyclopentanol: A simpler cyclopentanol without the tetramethyl substitution.
2,2,5,5-Tetramethylcyclopentanone: The corresponding ketone derivative.
Properties
CAS No. |
106029-77-0 |
|---|---|
Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
methanesulfonic acid;2,2,5,5-tetramethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O.CH4O3S/c1-8(2)5-6-9(3,4)7(8)10;1-5(2,3)4/h7,10H,5-6H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
BYXQVQPSPCXDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1O)(C)C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
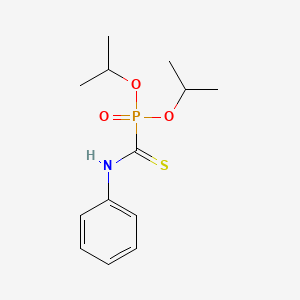
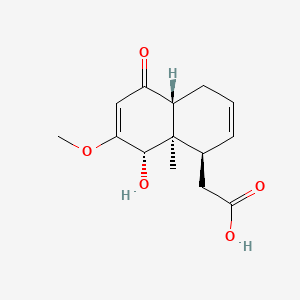

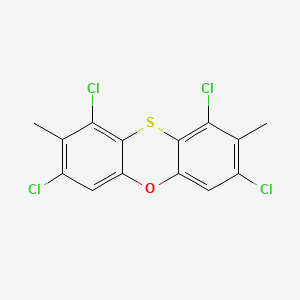
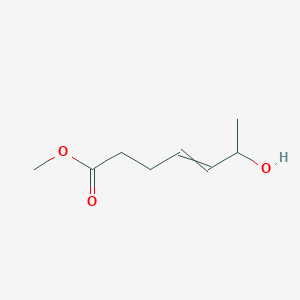
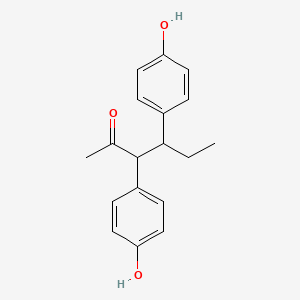
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
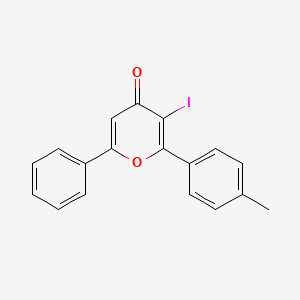
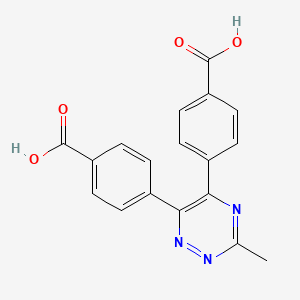
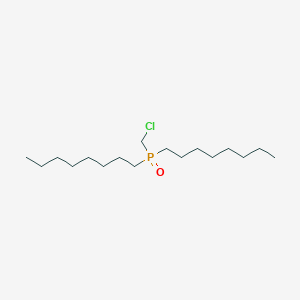

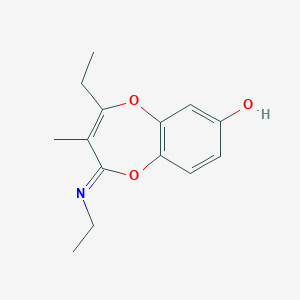
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
